molecular formula C15H21NO4 B6239049 tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate CAS No. 2361643-66-3

tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate

Cat. No.: B6239049
CAS No.: 2361643-66-3
M. Wt: 279.3
InChI Key:
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Description

tert-Butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate: is an organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with cyclopropoxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is often carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, with the process being conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

tert-Butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, which can be selectively removed under acidic conditions. The cyclopropoxy and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions.

Comparison with Similar Compounds

Properties

CAS No.

2361643-66-3

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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